molecular formula C5H10ClFO2S B6614088 5-fluoropentane-1-sulfonyl chloride CAS No. 407-90-9

5-fluoropentane-1-sulfonyl chloride

Cat. No.: B6614088
CAS No.: 407-90-9
M. Wt: 188.65 g/mol
InChI Key: PJUGRUHVPVYZRK-UHFFFAOYSA-N
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Description

5-Fluoropentane-1-sulfonyl chloride is a chemical compound with the molecular formula C5H10ClFO2S It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) bonded to a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoropentane-1-sulfonyl chloride typically involves the reaction of 5-fluoropentanol with chlorosulfonic acid. The reaction proceeds as follows: [ \text{C5H11FOH} + \text{ClSO3H} \rightarrow \text{C5H10ClFO2S} + \text{H2O} ] This reaction is usually carried out under controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and safety. The use of automated systems and advanced monitoring techniques ensures consistent quality and minimizes the risk of hazardous by-products.

Chemical Reactions Analysis

Types of Reactions

5-Fluoropentane-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Hydrolysis: In the presence of water, it can hydrolyze to form 5-fluoropentane-1-sulfonic acid.

    Reduction: It can be reduced to form 5-fluoropentane-1-sulfonyl fluoride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Catalysts: Acid or base catalysts may be used to facilitate certain reactions.

    Solvents: Organic solvents like dichloromethane or acetonitrile are often used to dissolve the reactants and control the reaction environment.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonic Acids: Formed by hydrolysis.

Scientific Research Applications

5-Fluoropentane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: It is used as a building block for synthesizing more complex molecules.

    Chemical Biology: It serves as a reactive probe for studying enzyme functions and protein interactions.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a precursor for sulfonamide drugs.

    Industrial Applications: It is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-fluoropentane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group can react with nucleophilic sites on biomolecules, such as the amino groups of proteins, leading to covalent modifications. This reactivity makes it useful for labeling and probing biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: A simpler sulfonyl chloride with similar reactivity but different applications.

    Trifluoromethanesulfonyl Chloride: A more reactive sulfonyl chloride used in different synthetic applications.

    Benzenesulfonyl Chloride: An aromatic sulfonyl chloride with distinct reactivity and applications.

Uniqueness

5-Fluoropentane-1-sulfonyl chloride is unique due to the presence of the fluorine atom, which can influence its reactivity and the properties of the resulting products. The fluorine atom can enhance the compound’s stability and alter its interactions with biological targets, making it valuable in specific research and industrial applications.

Properties

IUPAC Name

5-fluoropentane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClFO2S/c6-10(8,9)5-3-1-2-4-7/h1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJUGRUHVPVYZRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCF)CCS(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClFO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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